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Compound of Interest

Compound Name: 2-fluoro-N-phenylaniline

Cat. No.: B1350581

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic characteristics of a molecule is fundamental for its
identification, purity assessment, and structural elucidation. This technical guide provides a
detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 2-fluoro-N-phenylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules
by providing information about the chemical environment of individual atoms. For 2-fluoro-N-
phenylaniline, both *H and **C NMR data are crucial for confirming its structure.

'H NMR Data

The *H NMR spectrum of 2-fluoro-N-phenylaniline, typically recorded in deuterated
chloroform (CDCIs), exhibits characteristic signals for the aromatic protons and the amine
proton.
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
7.31-7.24 m 3H Aromatic protons
7.09 dd,J=8.4,0.9 Hz 2H Aromatic protons
7.07 -6.92 m 3H Aromatic protons
6.86 — 6.75 m 1H Aromatic proton
5.76 brs 1H NH proton

Table 1: *H NMR data for 2-fluoro-N-phenylaniline.[1]

3C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (6) ppm
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Table 2: 13C NMR data for 2-fluoro-N-phenylaniline.[1]
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-fluoro-N-phenylaniline is expected to show characteristic absorption bands for
the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-F bond.

Wavenumber (cm~?) Functional Group Vibrational Mode
~3400 N-H Stretch Secondary Amine
3100-3000 Aromatic C-H Stretch

1600-1450 Aromatic C=C Stretch

1335-1250 Aromatic C-N Stretch

~1200 C-F Stretch

Table 3: Expected characteristic IR absorption bands for 2-fluoro-N-phenylaniline. This table
is based on typical values for aromatic amines and fluoroaromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Electrospray lonization (ESI)

ESl is a soft ionization technique that typically results in the observation of the protonated

molecule.
mlz lon
188 [M+H]*

Table 4: ESI-MS data for 2-fluoro-N-phenylaniline.[1]

Electron lonization (EI)
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While specific EI-MS data for 2-fluoro-N-phenylaniline is not readily available, the
fragmentation pattern can be predicted based on the structure and comparison with similar
aromatic amines. The molecular ion peak (M*) at m/z 187 would be expected, along with
fragments resulting from the loss of a hydrogen atom, a fluorine atom, and other characteristic
cleavages of the aromatic rings.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

1H and 13C NMR spectra are typically obtained on a 400 MHz spectrometer using deuterated
chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid
samples, a common method is to use an Attenuated Total Reflectance (ATR) accessory, where
a small amount of the sample is placed directly on the crystal.

Mass Spectrometry

Mass spectra can be measured using an instrument with either ESI or El ionization.[1] For ESI,
the sample is typically dissolved in a suitable solvent and introduced into the mass
spectrometer. For El, the sample is often introduced via a direct insertion probe or after
separation by gas chromatography.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like 2-fluoro-N-
phenylaniline is crucial for systematic characterization.
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A flowchart of the spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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